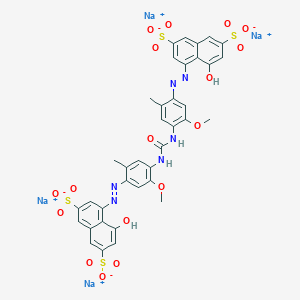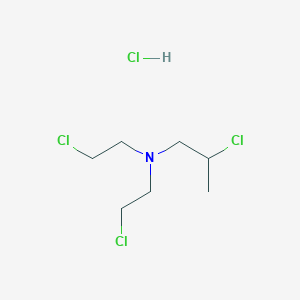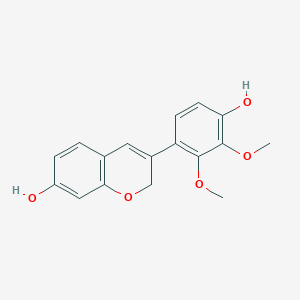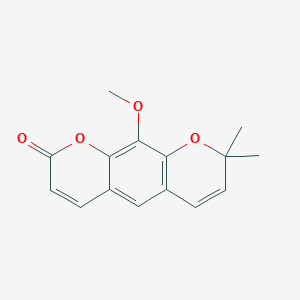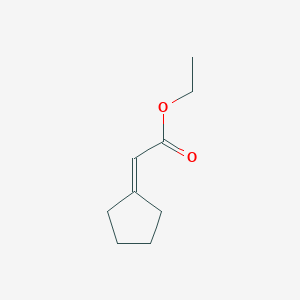
7-Prenyloxycoumarine
Vue d'ensemble
Description
Nsc267697 : Heracleum dissectum. Ce composé a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels, en particulier dans la prévention et le traitement du cancer du sein. De plus, il présente des effets cytotoxiques sur diverses autres lignées cellulaires cancéreuses .
Applications De Recherche Scientifique
Nsc267697 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying prenylated coumarins and their chemical behavior.
Biology: Research has shown its potential in modulating biological pathways, making it a valuable tool for studying cellular processes.
Medicine: Its anticancer properties, particularly against breast cancer, have been extensively studied. .
Industry: Nsc267697 is used in the development of new therapeutic agents and as a reference compound in quality control processes.
Mécanisme D'action
Target of Action
7-Prenyloxycoumarin is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense The primary targets of 7-Prenyloxycoumarin are not explicitly mentioned in the available literature
Mode of Action
It is known to exhibit significant potential as an effective anticancer agent . More detailed studies are required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It has been suggested that the compound may induce apoptosis in cancer cells This implies that it could affect pathways related to cell survival and death
Result of Action
7-Prenyloxycoumarin has been shown to exert cytotoxic effects on cancer cells . It has been suggested that the compound induces apoptosis, a form of programmed cell death . This could result in the reduction of cancer cell proliferation, thereby inhibiting the progression of the disease.
Analyse Biochimique
Biochemical Properties
7-Prenyloxycoumarin interacts with various enzymes, proteins, and other biomolecules. It is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense
Cellular Effects
7-Prenyloxycoumarin has shown cytotoxic effects on the MCF-7, a breast carcinoma cell line . It influences cell function by inducing apoptosis, as suggested by DNA fragmentation
Molecular Mechanism
It has been observed that 7-Prenyloxycoumarin exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Nsc267697 implique généralement la prénylation de l'ombellliférone (7-hydroxycoumarine). La réaction est effectuée en conditions basiques, souvent en utilisant du carbonate de potassium comme base et du bromure de prényle comme agent de prénylation. La réaction est généralement réalisée dans un solvant organique tel que l'acétone ou le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de Nsc267697 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé consiste à optimiser les conditions de réaction pour maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, du temps de réaction et l'utilisation de réactifs de haute pureté. Le produit final est généralement purifié par des techniques telles que la recristallisation ou la chromatographie pour s'assurer qu'il répond aux normes requises pour la recherche et les applications thérapeutiques.
Analyse Des Réactions Chimiques
Types de réactions : Le Nsc267697 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le cycle coumarine, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent affecter le groupe prényle, conduisant à différents dérivés.
Substitution : Divers substituants peuvent être introduits dans le cycle coumarine ou le groupe prényle, modifiant les propriétés du composé.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs halogénés et des nucléophiles sont utilisés en conditions basiques ou acides pour introduire de nouveaux substituants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à des dérivés hydroxylés, tandis que la réduction peut produire des formes hydrogénées du composé.
Applications de la recherche scientifique
Le Nsc267697 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il sert de composé modèle pour étudier les coumarines prénylées et leur comportement chimique.
Biologie : Des recherches ont montré son potentiel dans la modulation des voies biologiques, ce qui en fait un outil précieux pour l'étude des processus cellulaires.
Médecine : Ses propriétés anticancéreuses, en particulier contre le cancer du sein, ont été largement étudiées. .
Industrie : Le Nsc267697 est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans les processus de contrôle qualité.
Mécanisme d'action
Le mécanisme par lequel le Nsc267697 exerce ses effets implique plusieurs cibles moléculaires et voies :
Comparaison Avec Des Composés Similaires
Le Nsc267697 est unique parmi les coumarines prénylées en raison de sa structure et de son activité biologique spécifiques. Des composés similaires incluent :
7-Hydroxycoumarine : Le composé parent dont est dérivé le Nsc267697.
7-Méthoxycoumarine : Un autre dérivé avec différents substituants sur le cycle coumarine.
8-Prényloxycoumarine : Un composé similaire avec le groupe prényle à une position différente sur le cycle coumarine.
Comparé à ces composés, le Nsc267697 présente des propriétés anticancéreuses distinctes et un mécanisme d'action unique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJTSOVVRGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313213 | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-50-5 | |
| Record name | O-Prenylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 267697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC267697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer mechanisms of 7-prenyloxycoumarins?
A1: While the exact mechanisms are still under investigation, research suggests that 7-prenyloxycoumarins like umbelliprenin might exert anticancer effects through various pathways. One proposed mechanism involves inducing apoptosis, a form of programmed cell death, in cancer cells. This effect has been observed in breast cancer cells (MCF-7) treated with auraptene, where it was linked to upregulation of the pro-apoptotic protein Bax []. Furthermore, umbelliprenin has shown promising results in a mouse model of lung cancer, where it demonstrated cytotoxic effects on Lewis lung cancer (LLC) cells while having minimal impact on healthy splenocytes []. This suggests a degree of selectivity towards cancerous cells. Additionally, umbelliprenin treatment in this model led to a decrease in tumor size and a shift towards a Th1 immune response, characterized by increased TNF-α and IFN-γ levels, and decreased IL-10, IL-4, Foxp3, and TGF-β levels []. This modulation of the immune response could contribute to its antitumor activity.
Q2: Beyond anticancer activity, what other biological activities have been reported for 7-prenyloxycoumarins?
A2: 7-prenyloxycoumarins, particularly umbelliprenin, have demonstrated a range of biological activities beyond their anticancer potential. These include:
- Anti-inflammatory activity: Umbelliprenin has shown efficacy in reducing inflammation. []
- Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. []
- Antileishmanial activity: Studies indicate potential for combating Leishmania parasites. [, ]
Q3: Can you elaborate on the structure-activity relationship (SAR) of 7-prenyloxycoumarins?
A3: While comprehensive SAR studies are ongoing, existing research hints at the importance of the prenyl group for the biological activity of 7-prenyloxycoumarins. For instance, in a study evaluating the trypanocidal activity of compounds extracted from Polygala sabulosa, the prenylated coumarin, 6-methoxy-7-prenyloxycoumarin, exhibited significantly higher activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi compared to other compounds lacking the prenyl group []. This suggests that the prenyl group may be crucial for interacting with target molecules or influencing the compound's pharmacokinetic properties.
Q4: What is the availability of 7-prenyloxycoumarins like umbelliprenin? Are they solely naturally occurring, or can they be synthesized?
A4: Umbelliprenin, along with other 7-prenyloxycoumarins like auraptene and 7-isopentenyloxycoumarin, can be found naturally in various edible plants. These include members of the Rutaceae and Apiaceae families, with citrus fruits and Ferula species being particularly rich sources [, ]. Furthermore, researchers have successfully developed methods for the chemical synthesis of these compounds. One method involves reacting 7-hydroxycoumarin with the relevant prenyl bromides under alkaline conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst []. This accessibility through both natural sources and chemical synthesis makes 7-prenyloxycoumarins promising candidates for further investigation and potential development into therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





